N-(2-cyclopropyl-3-methyloxolan-3-yl)-2-(1,3-thiazol-5-yl)acetamide
Description
N-(2-cyclopropyl-3-methyloxolan-3-yl)-2-(1,3-thiazol-5-yl)acetamide is a synthetic organic compound that features a unique combination of cyclopropyl, oxolane, and thiazole moieties
Properties
IUPAC Name |
N-(2-cyclopropyl-3-methyloxolan-3-yl)-2-(1,3-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-13(4-5-17-12(13)9-2-3-9)15-11(16)6-10-7-14-8-18-10/h7-9,12H,2-6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSIXCZZLLTLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1C2CC2)NC(=O)CC3=CN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropyl-3-methyloxolan-3-yl)-2-(1,3-thiazol-5-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxolane ring: Starting from a suitable cyclopropyl precursor, the oxolane ring can be constructed through cyclization reactions.
Thiazole ring synthesis: The thiazole moiety can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling reactions: The final step involves coupling the oxolane and thiazole intermediates through amide bond formation, often using reagents like carbodiimides (e.g., DCC) under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting specific functional groups like the amide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, with reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the amide or thiazole moieties.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-(2-cyclopropyl-3-methyloxolan-3-yl)-2-(1,3-thiazol-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-3-methyloxolan-3-yl)-2-(1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
N-(2-cyclopropyl-3-methyloxolan-3-yl)-2-(1,3-thiazol-4-yl)acetamide: Similar structure but with a different position of the thiazole ring.
N-(2-cyclopropyl-3-methyloxolan-3-yl)-2-(1,3-thiazol-2-yl)acetamide: Another positional isomer with the thiazole ring at a different position.
Uniqueness: N-(2-cyclopropyl-3-methyloxolan-3-yl)-2-(1,3-thiazol-5-yl)acetamide is unique due to its specific arrangement of functional groups, which may confer distinct biological activity and chemical reactivity compared to its isomers. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
